molecular formula C10H15NO B3213542 3-Methyl-4-propoxyaniline CAS No. 112056-20-9

3-Methyl-4-propoxyaniline

Cat. No.: B3213542
CAS No.: 112056-20-9
M. Wt: 165.23 g/mol
InChI Key: DRVUDHKNSYTSQJ-UHFFFAOYSA-N
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Description

3-Methyl-4-propoxyaniline is a substituted aniline derivative featuring a methyl group at the 3-position and a propoxy group at the 4-position of the benzene ring. The propoxy substituent likely enhances lipophilicity, influencing solubility and reactivity compared to simpler alkoxy or aryloxy analogs.

Properties

IUPAC Name

3-methyl-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVUDHKNSYTSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propoxyaniline can be achieved through several methods. One common approach involves the alkylation of 3-methyl-4-hydroxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, due to the presence of the electron-donating methyl and propoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: 3-Methyl-4-propoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other aromatic compounds.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. It can also be employed in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic reactions.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Complexity: Compounds like 3-Methyl-4-(4-methylphenoxy)aniline require multi-step synthesis, increasing production costs.
  • Stability Issues : Alkoxy-aniline derivatives may undergo oxidation under acidic conditions, necessitating stabilizers for long-term storage.

Biological Activity

3-Methyl-4-propoxyaniline is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications, supported by research findings and case studies.

This compound is synthesized through various chemical pathways, often involving the alkylation of an aniline derivative. Its chemical structure can be represented as follows:

C10H13N\text{C}_10\text{H}_{13}\text{N}

This compound has been characterized by its unique properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against common pathogens, the compound demonstrated moderate effectiveness against Escherichia coli and Staphylococcus aureus, surpassing some standard drugs in certain assays .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce cell death in specific cancer cell lines through mechanisms involving apoptosis and possibly necrosis. The cytotoxic effects were evaluated using various assays, demonstrating a dose-dependent response.

The mechanism by which this compound exerts its biological effects is believed to involve its interaction with cellular targets such as enzymes and receptors. The compound may act as a nucleophile, forming covalent bonds with electrophilic centers in biological systems, thereby influencing various biochemical pathways.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObservationsReference
AntimicrobialE. coliModerate activity, effective against strains
AntimicrobialStaphylococcus aureusSurpassed standard drugs in efficacy
AnticancerVarious cancer cell linesInduces apoptosis; dose-dependent cytotoxicity

Case Studies

In a notable case study, researchers explored the effects of this compound on glioblastoma cells. The study found that treatment with the compound resulted in significant reductions in cell viability and induced morphological changes characteristic of apoptosis. This finding suggests potential for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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